molecular formula C8H19N3O3 B1439169 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate CAS No. 1185064-26-9

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Cat. No. B1439169
CAS RN: 1185064-26-9
M. Wt: 205.26 g/mol
InChI Key: PCLITRYKAWVUNX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are often used in the development of antidepressants .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. Generally, they contain a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the specific compound and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. These properties can include solubility, melting point, boiling point, and more .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate,” but unfortunately, the information available is limited and does not cover six to eight unique applications. The available data suggests potential use in antidepressant research, where it has been synthesized and studied for its electronic properties, chemical reactivity, and site selectivity .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on the specific compound. Some piperazine derivatives are known to have antidepressant effects, potentially through interaction with serotonin receptors .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. Some piperazine derivatives are used as pharmaceutical drugs and have been thoroughly tested for safety .

Future Directions

The future directions for research into piperazine derivatives could include the development of new pharmaceutical drugs, the exploration of new synthesis methods, and more .

properties

IUPAC Name

carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLITRYKAWVUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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